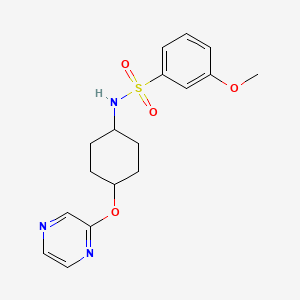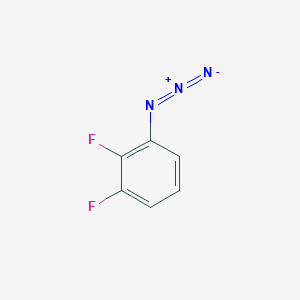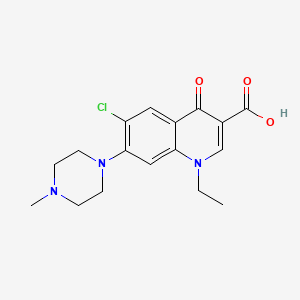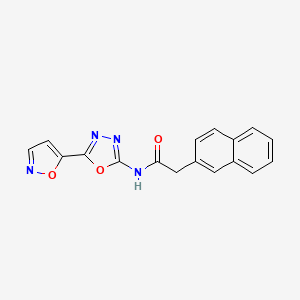![molecular formula C19H22N4S B2778228 4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione CAS No. 440334-13-4](/img/no-structure.png)
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione, also known as EAI045, is a small molecule inhibitor that targets EGFR (epidermal growth factor receptor) and its mutants. It was first synthesized by a group of researchers at the Dana-Farber Cancer Institute and Harvard Medical School in 2016. Since then, this compound has gained significant attention due to its potential application in cancer treatment.
Aplicaciones Científicas De Investigación
Organic Photovoltaics (OPVs) and Solar Cells
- Application : The compound can serve as an electron transport layer (ETL) material in OSCs. Researchers have proposed a solvent-induced anti-aggregation (SIAA) strategy to mitigate aggregation issues associated with small-molecule ETLs. By using a solvent mixture of ethanol and trifluoroethanol, they effectively suppressed aggregation during film formation, leading to enhanced film quality and electron transport capabilities. As a result, champion power conversion efficiencies (PCEs) of 19.0% were achieved, along with impressive fill factors. Notably, the SIAA treatment improved reliability during long-term storage and thermal stress .
Antiproliferative Activity in Leukemia Cells
- Application : The ureido and thioureido derivatives of the compound were tested for antiproliferative activity against the human leukemia MV4-11 cell line. While slightly less potent than the compound with a free terminal amino group, these derivatives exhibited some antiproliferative activity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione' involves the reaction of 2-chloro-4-(N-ethylanilino)quinazoline with propylamine in the presence of a thiol reagent to yield the desired product.", "Starting Materials": [ "2-chloro-4-(N-ethylanilino)quinazoline", "propylamine", "thiol reagent" ], "Reaction": [ "Step 1: Dissolve 2-chloro-4-(N-ethylanilino)quinazoline in a suitable solvent.", "Step 2: Add propylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a thiol reagent to the reaction mixture and stir for an additional period of time.", "Step 4: Isolate the product by filtration or chromatography and purify as necessary." ] } | |
Número CAS |
440334-13-4 |
Nombre del producto |
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione |
Fórmula molecular |
C19H22N4S |
Peso molecular |
338.47 |
Nombre IUPAC |
4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione |
InChI |
InChI=1S/C19H22N4S/c1-2-23(15-9-4-3-5-10-15)14-8-13-20-18-16-11-6-7-12-17(16)21-19(24)22-18/h3-7,9-12H,2,8,13-14H2,1H3,(H2,20,21,22,24) |
Clave InChI |
WMCUXLWSUIQCFW-UHFFFAOYSA-N |
SMILES |
CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)


![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)
![1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2778160.png)
![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)
![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)
![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2778164.png)
![N-[1-(4-Tert-butylphenyl)-2-methylpropyl]-1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxamide](/img/structure/B2778167.png)